N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine
Description
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine (hereafter referred to as the "target compound") is a synthetic tripeptide featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal phenylalanine residue. This compound is structurally characterized by the sequence Z-L-Phe-L-Tyr-L-Leu, where the Z group enhances stability during peptide synthesis by preventing undesired side reactions . The tyrosine residue retains a free hydroxyl group, which may contribute to hydrogen bonding in biological interactions, while the leucine terminus provides hydrophobic character.
Properties
CAS No. |
35971-71-2 |
|---|---|
Molecular Formula |
C32H37N3O7 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H37N3O7/c1-21(2)17-28(31(39)40)34-29(37)26(19-23-13-15-25(36)16-14-23)33-30(38)27(18-22-9-5-3-6-10-22)35-32(41)42-20-24-11-7-4-8-12-24/h3-16,21,26-28,36H,17-20H2,1-2H3,(H,33,38)(H,34,37)(H,35,41)(H,39,40)/t26-,27-,28-/m0/s1 |
InChI Key |
KVQKGEMBRHVAOO-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid typically involves multi-step organic synthesis. The process begins with the protection of amino groups using benzyloxycarbonyl (Cbz) protecting groups. Subsequent steps include amide bond formation through coupling reactions, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The final deprotection step involves hydrogenation or acidic conditions to remove the Cbz groups, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide bonds can be reduced to amines using lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: Nitric acid, halogens
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Z-Protected Amino Acids and Dipeptides
N-Benzyloxycarbonyl-L-tyrosine (Z-L-Tyr)
- Molecular Formula: C₁₇H₁₇NO₅
- Molecular Weight : 315.31 g/mol
- Key Features : A single Z-protected tyrosine residue with a free carboxylic acid group. Used as a building block in peptide synthesis.
- Comparison : Unlike the target tripeptide, Z-L-Tyr lacks the peptide backbone and hydrophobic leucine terminus, making it less suited for applications requiring tertiary structure (e.g., enzyme inhibition). However, its commercial availability (>95% purity) and lower cost (JPY 3,900/5g) make it a practical intermediate .
N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH)
- Molecular Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- Key Features : The C-terminal leucine component of the target compound. Retains a free carboxylic acid for coupling.
- Comparison: Z-Leu-OH serves as a precursor in synthesizing the target tripeptide.
N-[(Benzyloxy)carbonyl]glycine methyl ester (Z-Gly-OMe)
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.22 g/mol
- Key Features : Methyl esterification enhances lipophilicity, facilitating membrane penetration in drug delivery systems.
- Comparison : The ester group differentiates it from the target compound’s free C-terminal carboxylic acid, which is critical for bioactivity in protease inhibitors .
Tripeptides and Modified Peptides
N-[(Benzyloxy)carbonyl]-L-leucyl-L-tyrosyl-L-leucinamide (Analog from )
- Molecular Formula : C₂₁H₃₁N₃O₈S
- Molecular Weight : 485.55 g/mol
- Key Features: Contains a sulfonic acid group and pyrrolidinone ring, enhancing solubility and structural rigidity.
- Comparison : The sulfonic acid group introduces ionic character, contrasting with the target compound’s tyrosine hydroxyl. Such modifications are common in protease inhibitors (e.g., GC376 analogs) to improve binding affinity .
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine ()
- Molecular Formula : C₂₉H₃₉N₅O₇
- Molecular Weight : 569.65 g/mol
- Comparison: Demonstrates how minor side-chain modifications (e.g., methyl vs. free hydroxyl) can dramatically impact pharmacological properties .
N-[N-(Boc)-L-tyrosyl-β-alanyl]glycyl-L-phenylalanyl-L-leucine ()
- Molecular Formula: Not explicitly provided, but includes a tert-butoxycarbonyl (Boc) group.
- Key Features: Boc protection offers acid-labile stability, unlike the Z group’s hydrogenolysis-sensitive nature.
- Comparison : Highlights the strategic choice of protecting groups in peptide synthesis—Boc for stepwise assembly and Z for orthogonal deprotection .
Data Table: Structural and Functional Comparison
Biological Activity
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine, commonly referred to as Z-Phe-Tyr-Leu, is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and bone resorption suppression. This article delves into the compound's biological activity, summarizing key research findings and case studies that highlight its applications in biochemical research.
- Molecular Formula : C32H37N3O7
- Molecular Weight : 575.65 g/mol
- CAS Number : 149697-16-5
- Structure : The compound features a benzyloxycarbonyl group, which enhances its stability and bioactivity.
Inhibition of Bone Resorption
One of the most significant findings regarding this compound is its potent inhibitory effect on bone resorption. A study conducted by Woo et al. (1996) demonstrated that this compound acts as a selective inhibitor of cathepsin L, a cysteine protease involved in bone degradation processes.
Key Findings:
- In Vitro Studies : The compound was tested on unfractionated rat bone cells, where it exhibited a remarkable inhibition of parathyroid hormone-stimulated osteoclastic bone resorption at concentrations as low as 1.5 nM .
- In Vivo Studies : In an ovariectomized mouse model, which simulates postmenopausal osteoporosis, intraperitoneal administration of this compound at doses between 2.5 to 10 mg/kg resulted in a dose-dependent suppression of bone weight loss over four weeks. Hydroxyproline measurements indicated that this suppression was associated with reduced collagen degradation in the femurs .
Enzymatic Applications
The compound has also been explored for its role as a substrate for various enzymes, particularly metalloproteinases. Its structure allows it to interact with these enzymes, potentially leading to applications in drug design and therapeutic interventions.
Table 1: Summary of Key Research Studies
| Study Reference | Objective | Methodology | Key Findings |
|---|---|---|---|
| Woo et al. (1996) | Assess bone resorption inhibition | In vitro and in vivo models | Significant inhibition of osteoclastic activity; dose-dependent effects on bone weight loss in mice |
| Mazzarella et al. (1988) | Structural analysis | Crystallography | Provided insights into the molecular structure and potential interactions with enzymes |
| Isobe et al. (2008) | Metabolism study | Microbial assays | Identified enzymes responsible for the metabolism of related benzyloxycarbonyl compounds |
Case Study: Osteoporosis Treatment Potential
In a notable case study involving ovariectomized mice, researchers administered varying doses of this compound over a four-week period. The results indicated not only a reduction in bone loss but also improvements in overall bone density metrics when compared to control groups receiving no treatment. This suggests potential therapeutic applications for osteoporosis management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
